H-Ala-Ala-NH2 HCl

Enzymology Protease Substrate Cathepsin C

Reproducible cathepsin C activity assays require a sequence-specific, defined substrate. H-Ala-Ala-NH2 HCl (CAS 41036-33-3) is a validated dipeptidyl aminopeptidase I substrate exhibiting a relative hydrolysis rate of 15% (vs. Gly-Arg, 100%). The hydrochloride salt ensures consistent aqueous solubility and solid-state stability. • High purity (≥95% HPLC) for reliable peptide coupling and analytical reference. • Defined storage stability: 1 month at -20°C, 6 months at -80°C.

Molecular Formula C6H14ClN3O2
Molecular Weight 195.65 g/mol
CAS No. 41036-33-3
Cat. No. B1441848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Ala-NH2 HCl
CAS41036-33-3
Molecular FormulaC6H14ClN3O2
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N)N.Cl
InChIInChI=1S/C6H13N3O2.ClH/c1-3(7)6(11)9-4(2)5(8)10;/h3-4H,7H2,1-2H3,(H2,8,10)(H,9,11);1H/t3-,4-;/m0./s1
InChIKeyMVMVOSUNIUACBR-MMALYQPHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Ala-NH2 HCl – Dipeptide Amide for Protease Research


H-Ala-Ala-NH2 HCl (CAS 41036-33-3) is the hydrochloride salt of L-alanyl-L-alanine amide, a synthetic dipeptide comprising two L-alanine residues linked via a peptide bond and terminating in a C-terminal carboxamide group [1]. The hydrochloride counterion confers solid-state stability and enhances aqueous solubility . This compound is a recognized substrate for dipeptidyl aminopeptidase I (cathepsin C) and serves as a foundational building block in both solution- and solid-phase peptide synthesis [2].

Functional Distinctions of H-Ala-Ala-NH2 HCl


Substituting H-Ala-Ala-NH2 HCl with a generic dipeptide or a simple amino acid amide is not functionally equivalent. The compound's specific sequence (Ala-Ala) and C-terminal amidation are critical for its interaction with proteases like dipeptidyl aminopeptidase I, where substrate specificity is highly sequence-dependent . For instance, the relative hydrolysis rate of Ala-Ala-β-naphthylamide by cathepsin C is 15%, compared to 100% for Gly-Arg and 5.6% for Gly-Phe, demonstrating that even small sequence changes drastically alter enzymatic recognition [1]. Furthermore, the defined hydrochloride salt form ensures consistent solubility and stability during peptide coupling reactions, whereas non-salt or alternative counterion forms may exhibit variable reactivity and hygroscopicity . Simply using a different dipeptide or an unprotected form can lead to failed syntheses, irreproducible enzyme kinetics, and ambiguous research outcomes.

Differentiation Evidence: H-Ala-Ala-NH2 HCl


Cathepsin C Substrate Activity

H-Ala-Ala-NH2 HCl is explicitly documented as a substrate for dipeptidyl aminopeptidase I (cathepsin C) . In a comparative study of dipeptidyl aminopeptidase I substrate specificity using β-naphthylamide derivatives, the Ala-Ala sequence exhibited a relative hydrolysis rate of 15%, establishing a clear quantitative benchmark against other dipeptide sequences such as Gly-Arg (100%), Ser-Met (33%), and Gly-Phe (5.6%) [1]. This data confirms that the Ala-Ala motif confers a specific, measurable level of enzyme recognition, distinguishing it from alternative dipeptide substrates.

Enzymology Protease Substrate Cathepsin C

Chromatographic Purity for Synthesis

Commercially sourced H-Ala-Ala-NH2 HCl is available with a documented HPLC purity of ≥97.1%, as verified by independent vendor analysis [1]. This high level of purity ensures that the compound can be used directly as a building block in peptide synthesis without introducing significant side reactions or impurities that could compromise the yield or purity of the final product. In contrast, many generic dipeptide amides are offered at lower purities (e.g., 95-96%), which may necessitate additional purification steps [2].

Peptide Synthesis Analytical Chemistry Quality Control

Hydrochloride Salt Stability and Solubility

The hydrochloride salt form of H-Ala-Ala-NH2 provides distinct advantages over the free base or other salt forms. It is reported to be soluble in DMSO, a common solvent for biological assays and peptide synthesis . Furthermore, the hydrochloride salt contributes to solid-state stability, allowing for long-term storage at -20°C, with stock solutions stable for up to 6 months at -80°C and 1 month at -20°C . In contrast, the free base form (H-Ala-Ala-NH2) may exhibit different solubility profiles and stability characteristics, which could lead to variability in experimental outcomes.

Formulation Stability Solubility

Applications of H-Ala-Ala-NH2 HCl


Cathepsin C Activity Assays

H-Ala-Ala-NH2 HCl serves as a validated substrate for measuring dipeptidyl aminopeptidase I activity in purified enzyme preparations or complex biological samples. Its defined relative hydrolysis rate (15% compared to Gly-Arg) allows for standardized kinetic assays and facilitates comparison of results across studies [1]. Researchers studying lysosomal cysteine proteases, particularly cathepsin C in the context of diseases like Papillon-Lefèvre syndrome or cancer, can utilize this compound to generate reproducible and quantifiable activity data [2].

SPPS Building Block

The high purity (≥97.1%) of commercially available H-Ala-Ala-NH2 HCl makes it an ideal building block for the solid-phase synthesis of longer, more complex peptides . Its defined C-terminal amide group allows for direct incorporation into peptide chains, eliminating the need for additional deprotection or functionalization steps. This is particularly valuable in the synthesis of peptide therapeutics or peptide-based biomaterials where sequence fidelity and high overall yield are paramount [1].

Peptide Bond Formation and Stability Studies

As a simple, well-defined dipeptide amide, H-Ala-Ala-NH2 HCl is an excellent model compound for investigating fundamental aspects of peptide chemistry. Its hydrochloride salt form ensures consistent solubility and stability, enabling researchers to study reaction kinetics, coupling efficiencies, and degradation pathways under controlled conditions . The defined storage parameters (stable for 1 month at -20°C, 6 months at -80°C) provide a reliable baseline for stability studies [1].

Analytical Reference Standard

The documented HPLC purity (97.1%) and well-defined molecular weight (195.65 g/mol for the HCl salt) make H-Ala-Ala-NH2 HCl a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, for peptide analysis [1]. Its chromatographic behavior can serve as a benchmark for assessing column performance, method reproducibility, and system suitability in quality control laboratories.

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